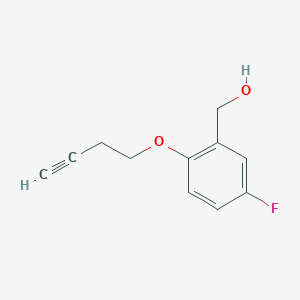
(2-But-3-ynoxy-5-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-But-3-ynoxy-5-fluorophenyl)methanol is an organic compound with the molecular formula C11H11FO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and a but-3-ynoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-But-3-ynoxy-5-fluorophenyl)methanol typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with but-3-yn-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the but-3-ynoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-But-3-ynoxy-5-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-but-3-ynoxy-5-fluorobenzaldehyde or 2-but-3-ynoxy-5-fluorobenzoic acid.
Reduction: Formation of 2-but-3-ynoxy-5-fluorophenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-But-3-ynoxy-5-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-But-3-ynoxy-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the but-3-ynoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluorophenyl)methanol: Lacks the but-3-ynoxy group, resulting in different chemical and biological properties.
(2-But-3-ynoxyphenyl)methanol: Lacks the fluorine atom, which can affect its reactivity and interactions.
(2-But-3-ynoxy-5-chlorophenyl)methanol:
Uniqueness
(2-But-3-ynoxy-5-fluorophenyl)methanol is unique due to the combination of the fluorine atom and the but-3-ynoxy group on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
(2-but-3-ynoxy-5-fluorophenyl)methanol |
InChI |
InChI=1S/C11H11FO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h1,4-5,7,13H,3,6,8H2 |
Clave InChI |
WZHPLIGKOXWBSW-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOC1=C(C=C(C=C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















